2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
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Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O8/c1-9-17-8-14(20(25)26)18(9)4-5-27-15(21)12-7-10-6-11(19(23)24)2-3-13(10)28-16(12)22/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHVYLRAPZUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of imidazole and chromene, which has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
Antimicrobial Activity
Research indicates that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, derivatives such as metronidazole are well-documented for their effectiveness against anaerobic bacteria and protozoa. The compound has shown similar activity against various strains of bacteria, particularly in vitro studies demonstrating inhibition of growth in anaerobic conditions .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Clostridium difficile | 8 |
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, the nitro group in the imidazole ring is believed to play a crucial role in enhancing cytotoxicity against tumor cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Table 2: Inhibition of Cytokine Production
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
The biological activities of This compound are largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. The presence of nitro groups enhances electron affinity, facilitating interactions with biomolecules and contributing to its pharmacological effects.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its structural similarity to metronidazole suggests potential applications in treating infections caused by anaerobic pathogens. Studies have shown that derivatives of nitroimidazole can enhance the efficacy against resistant strains of bacteria, making this compound a candidate for further development as an antimicrobial agent .
Anti-Cancer Properties
Research indicates that compounds with chromene structures often possess anti-cancer activities. The introduction of nitroimidazole moieties may enhance these effects, as seen in studies where similar compounds showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest . The specific interactions of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate with cancer cell lines remain a subject for future exploration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can aid in optimizing its pharmacological properties. Modifications on the chromene or imidazole rings could lead to enhanced potency or selectivity against specific targets. Research into various derivatives has shown that subtle changes can significantly impact biological activity .
Photophysical Properties
Compounds containing chromene structures are often studied for their photophysical properties, which can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The unique electronic characteristics imparted by the nitroimidazole group may enhance the photostability and luminescence efficiency of materials based on this compound .
Synthesis of Novel Materials
The reactivity of the carboxylate group allows for further functionalization, enabling the synthesis of novel polymeric materials or nanocomposites. These materials could find applications in drug delivery systems or as scaffolds in tissue engineering due to their biocompatibility and ability to interact with biological molecules .
Summary Table of Applications
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various nitroimidazole derivatives demonstrated that modifications at the imidazole ring significantly improved activity against Clostridium difficile, a common anaerobic pathogen. The inclusion of a chromene moiety in similar derivatives was hypothesized to enhance this effect due to improved cellular uptake and retention.
- Anti-Cancer Mechanism Investigation : Research on related chromene compounds showed promising results in inhibiting breast cancer cell lines via apoptosis induction. The application of similar mechanisms is anticipated for this compound, warranting further investigation into its specific pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions. For example:
- Step 1 : Prepare the imidazole moiety (e.g., 2-methyl-5-nitroimidazole) through nitration of 2-methylimidazole using HNO₃/H₂SO₄.
- Step 2 : Couple the imidazole to an ethyl linker via nucleophilic substitution (e.g., using chloroethyl intermediates).
- Step 3 : Synthesize the chromene-3-carboxylate core via Pechmann condensation of resorcinol derivatives with β-ketoesters, followed by nitration at the 6-position.
- Step 4 : Esterify the chromene carboxylate with the imidazole-ethyl intermediate using DCC/DMAP catalysis.
- Key References : Analogous protocols for nitroimidazole-coumarin hybrids are detailed in reflux-based coupling reactions (e.g., acetic acid, 3–5 h) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals (e.g., aromatic protons from chromene and imidazole rings).
- IR Spectroscopy : Confirm ester (C=O ~1700 cm⁻¹) and nitro (NO₂ ~1520 cm⁻¹) groups.
- Mass Spectrometry : Use ESI-MS for molecular ion detection (e.g., [M+H]+) and HRMS for exact mass validation.
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
Q. What crystallographic approaches are suitable for resolving the compound’s solid-state structure?
- Protocol :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply SHELXT for phase problem resolution and SHELXL for refinement .
- Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON .
- Example : Similar nitroimidazole derivatives (e.g., ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate) were resolved with CCDC deposition codes (e.g., CCDC 1538327) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR coupling constants may arise from rotational isomerism in the ethyl linker.
- Resolution Strategies :
- Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange and resolve splitting.
- DFT Calculations : Compare experimental and computed (e.g., B3LYP/6-311+G(d,p)) chemical shifts to identify dominant conformers .
- Reference : Similar challenges were observed in benzimidazole derivatives with ethoxy groups .
Q. What strategies optimize reaction yields for nitroimidazole-coumarin conjugates?
- Experimental Design :
- DoE Approach : Vary reaction parameters (temperature, catalyst loading, solvent polarity) using a central composite design.
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HATU) to improve esterification efficiency.
- Workup Optimization : Use gradient recrystallization (e.g., DMF/acetic acid) to enhance purity .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in biological membranes.
- QSAR Analysis : Correlate substituent effects (e.g., nitro group position) with antioxidant/antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
